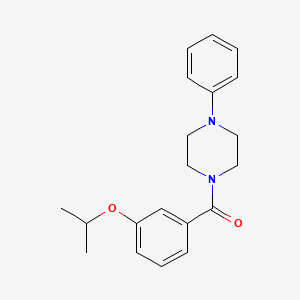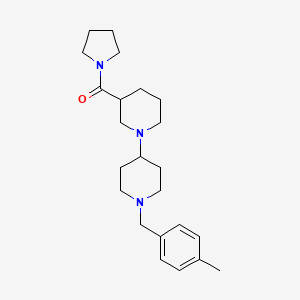
1-(3-isopropoxybenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. IPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential applications in medicine, including its use as an antidepressant, anxiolytic, and analgesic. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating Parkinson's disease and other neurological disorders. Additionally, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to an increase in the release of serotonin and dopamine. This increase in neurotransmitter release may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF). BDNF is a protein that promotes the survival and growth of neurons, and its increase may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and neuroprotective effects.
実験室実験の利点と制限
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its selectivity for serotonin and dopamine receptors. However, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's low solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
将来の方向性
There are several future directions for 1-(3-isopropoxybenzoyl)-4-phenylpiperazine research, including the development of more efficient synthesis methods, the investigation of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's potential use in treating other neurological disorders, and the exploration of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's mechanism of action at the molecular level. Additionally, the potential use of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine in combination with other drugs for cancer therapy should be further investigated.
合成法
1-(3-isopropoxybenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3-isopropoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Other methods include the reaction of 3-isopropoxybenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOEHGIGKKPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)